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molecular formula C13H15NO B8457693 2-Quinolinebutanol

2-Quinolinebutanol

Cat. No. B8457693
M. Wt: 201.26 g/mol
InChI Key: XEHDIOBCFZMGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963564

Procedure details

4-(2-Quinolinyl)-3-butynol (2.53 g) was hydrogenated over pre-reduced 10% palladium on charcoal (50% aqueous paste, 0.6 g) in ethanol (100 ml) at room temperature and pressure. The reaction mixture was filtered through hyflo and evaporated in vacuo to afford the title compound as a colourless semi-solid (2.50 g), t.l.c. (diethyl ether), Rf 0.20.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]#[C:12][CH2:13][CH2:14][OH:15]>[Pd].C(O)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][CH2:14][OH:15]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C#CCCO
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through hyflo
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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